molecular formula C17H15N B11106271 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11106271
M. Wt: 233.31 g/mol
InChI Key: JZQZATJZVUWISV-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound of significant interest in scientific research, particularly for its role as a key structural motif in medicinal chemistry and materials science. The cyclopenta[b]indole scaffold is a recognized privileged structure in drug discovery, found in numerous biologically active molecules and natural products . This specific derivative has been identified as a superior donor moiety in the design of organic dyes for next-generation solar cells. Theoretical research has shown that incorporating this unit into a triphenylamine-based dye structure enhances its photophysical properties and charge-transfer characteristics, making it a promising candidate for improving dye-sensitized solar cell (DSSC) efficiency . Furthermore, derivatives of the 1,2,3,4-tetrahydrocyclopenta[b]indole core have been explored for their therapeutic potential. Patented compounds based on this structure, specifically (1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives, have been developed as potential treatments for autoimmune and inflammatory disorders, such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes, and are believed to function through the modulation of sphingosine 1-phosphate (S1P) receptors . The synthesis of such cyclopenta[b]indole frameworks can be achieved through advanced methods like an FeBr3-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols, which offers good yields with high diastereo- and regioselectivities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

4-phenyl-2,3-dihydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C17H15N/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17(15)18/h1-5,7-9,11H,6,10,12H2

InChI Key

JZQZATJZVUWISV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Structural and Crystallographic Insights

X-ray diffraction analysis reveals that the title compound crystallizes in the P1 space group, with planar aromatic systems (r.m.s. deviations ≤0.066 Å) and a dihedral angle of 113.35° between the trimethoxyphenyl and fused tricyclic systems. Intermolecular hydrogen bonds (N–H···O and O–H···O) stabilize the crystal lattice, as shown in Figure 1.

Table 1: Key Crystallographic Parameters of this compound

ParameterValue
Space groupP1
Dihedral angle113.35°
R.M.S. deviation (rings)0.010–0.057 Å
Hydrogen bondsN–H···O, O–H···O

Scandium-Triflate-Catalyzed (3+2) Annulation

A 2024 advancement by Zhang et al. employs Sc(OTf)₃ to catalyze a (3+2) annulation between 2-indolylmethanols and propargylic alcohols. This method leverages 2-indolylmethanol as a three-carbon synthon and propargyl alcohol as a two-carbon partner, enabling a cascade Friedel–Crafts allenylation/5-exo-annulation sequence.

Reaction Optimization

Screening of Lewis acids identified Sc(OTf)₃ as optimal, with toluene as the solvent (80% yield at 100°C). Substrate scope studies demonstrated compatibility with electron-donating (Me, OMe) and electron-withdrawing (Cl, F) groups on the propargyl alcohol, yielding cyclopenta[b]indoles (3a–3h ) in 68–87% yields (Scheme 1). Steric hindrance at the ortho-position of the aryl group reduced efficiency (65% yield), while alkyl substituents (t-Bu, cyclopropyl) afforded moderate yields (50%).

Mechanistic Pathway:

  • Sc(OTf)₃ activates the propargylic alcohol, forming a carbocation.

  • Friedel–Crafts allenylation with 2-indolylmethanol generates an allene intermediate.

  • 5-exo-annulation closes the cyclopenta ring, yielding the product.

Palladium-Catalyzed Coupling and Cyclization

Palladium-mediated strategies, as reported by Barluenga et al., utilize aryl bromides and ketimines in domino reactions. For example, 2-(2-bromophenyl)cyclohexanone triflate reacts with aniline derivatives under Pd₂(dba)₃ catalysis with BINAP ligand and Cs₂CO₃ base.

Key Steps:

  • Oxidative addition of the aryl bromide to Pd(0).

  • Transmetalation with the ketimine.

  • Reductive elimination and intramolecular cyclization to form the tetrahydrocyclopenta[b]indole framework.

This method achieves yields up to 85% and tolerates diverse substituents on the aryl bromide, including halogens and alkyl groups.

Table 2: Palladium-Catalyzed Synthesis Optimization

LigandBaseYield (%)
BINAPCs₂CO₃85
P(t-Bu)₃NaOtBu78
XPhosK₃PO₄70

Domino Multicomponent Reactions

Azaallylic anions serve as synthons in three-component domino reactions, combining ketimines, aryl bromides, and alkynes. This approach, developed by Barluenga et al., constructs the cyclopenta[b]indole core in one pot via sequential Pd-catalyzed coupling and cyclization.

Representative Procedure:

  • Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ in dioxane at 110°C.

  • Reaction of 2-bromophenyl triflate, ketimine, and propargyl alcohol.

  • Purification by flash chromatography yields this compound in 75% yield .

Comparative Analysis of Methods

Table 3: Efficiency and Selectivity Across Methods

MethodYield (%)DiastereoselectivityCatalyst
MBH Cyclization70>99:1None
Sc(OTf)₃ Annulation50–87N/ASc(OTf)₃
Pd-Catalyzed70–85ModeratePd₂(dba)₃
Domino Reaction75HighPd₂(dba)₃/BINAP

The MBH approach offers exceptional diastereoselectivity but requires multistep synthesis. Scandium catalysis enables rapid annulation with broad substrate scope, while palladium methods excel in modularity for derivatization.

Chemical Reactions Analysis

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields hexahydro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of 4-phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives in anticancer therapy. Research indicates that compounds derived from this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For example, pyrido[3,4-b]indole derivatives have shown promising results against aggressive cancers such as pancreatic and triple-negative breast cancer. The mechanism involves selective G2/M cell cycle phase arrest and interactions with MDM2, a target for novel cancer therapies .

Anti-inflammatory Properties
Substituted derivatives of 1,2,3,4-tetrahydrocyclopenta[b]indole have been investigated for their utility in treating autoimmune and inflammatory disorders. Patents describe these compounds as effective agents for managing conditions like rheumatoid arthritis and multiple sclerosis . Their mechanism of action often involves modulation of inflammatory pathways and cytokine production.

Synthetic Methodologies

Catalytic Reactions
The synthesis of this compound can be achieved through various catalytic methods. Notably, organocatalytic approaches have been developed that allow for the asymmetric synthesis of cyclopenta[b]indole scaffolds. For instance, a Nazarov-type cyclization has been successfully employed to construct these structures using chiral phosphoric acids as catalysts . This method enhances yield and selectivity while minimizing environmental impact.

Indolization Reactions
Another significant application is in the indolization of phenylhydrazones from ketones using natural catalysts like marine sponge-derived phosphoric acid. This method has shown improved yields and operational simplicity compared to traditional methods . The ability to synthesize complex indole derivatives efficiently underscores the versatility of this compound in organic synthesis.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into optimizing their biological activities. Variations in substituents on the indole ring significantly influence their potency against specific cancer types. For example, introducing different functional groups at specific positions on the indole structure can enhance anticancer activity while reducing toxicity to normal cells .

Case Studies

StudyCompoundActivityFindings
Pyrido[3,4-b]indolesAnticancerPotent against pancreatic cancer with IC50 values down to 80 nM
Substituted tetrahydrocyclopenta[b]indolesAnti-inflammatoryEffective in treating autoimmune disorders
Indole derivativesSynthesisHigh yields via solvent-free conditions using natural catalysts

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s indole core allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent at the 4-position significantly influences physical properties and reactivity. Key analogs include:

Compound Name Substituent(s) Physical State Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Source
4-Methyl-THCI (4o) 4-CH₃ Brown oil - 185.27 NMR: δ 1.35 (s, 3H, CH₃), aromatic signals
3-Azido-4-(4-MeO-Bn)-THCI (2p) 3-N₃, 4-(4-MeO-benzyl) Brown oil - 318.37 IR: 2100 cm⁻¹ (N₃); NMR: δ 3.75 (s, 3H, OCH₃)
7-Methoxy-THCI 7-OCH₃ Solid - 187.24 InChI Key: HONJGUSMTAVGKM (distinct methoxy shifts)
N-(2-(7-Cl-THCI-3-yl)Ph)-sulfonamide (4f) 7-Cl, 3-sulfonamide Solid - 409.0 ¹H NMR: δ 7.45–6.90 (m, aromatic H); HPLC: 95.9% purity
4-(4-MeO-Bn)-THCI (26e) 4-(4-MeO-benzyl) White powder 62–64 291.16 ¹H NMR: δ 6.85 (d, J=8.6 Hz, aromatic H)

Key Observations :

  • Physical State : Alkyl substituents (e.g., 4-CH₃ in 4o) often yield oils, while polar groups (e.g., sulfonamide in 4f) form solids with higher melting points .
  • Spectral Data : Azide groups (e.g., in 2p) show distinct IR stretches (~2100 cm⁻¹), while methoxybenzyl substituents (26e) alter aromatic NMR patterns .

Biological Activity

4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound belonging to the indole family, characterized by its unique structure that includes a phenyl group attached to a tetrahydrocyclopenta[b]indole core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C17H15N, with a molecular weight of 233.31 g/mol. The IUPAC name is 4-phenyl-2,3-dihydro-1H-cyclopenta[b]indole. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
IUPAC Name4-phenyl-2,3-dihydro-1H-cyclopenta[b]indole
InChI KeyJZQZATJZVUWISV-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported that this compound showed cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines with IC50 values substantially lower than those of standard chemotherapeutics like doxorubicin and erlotinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential applications in treating infections .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets involved in cell signaling pathways. The indole core structure allows for binding to specific receptors or enzymes, potentially modulating their activity and leading to effects such as apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : A study found that derivatives of tetrahydrocyclopenta[b]indole exhibited enhanced anticancer properties compared to their parent compounds. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Screening : Another research effort focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Comparison with Related Compounds

The biological activities of this compound can be compared with other indole derivatives:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
IndoleModerateLow
TetrahydrocarbazolesVariableModerate

Q & A

Q. What are the optimized synthetic routes for 4-Phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole using the Fischer indole method?

The Fischer indole synthesis is a foundational method for constructing the indole core. Using phenylhydrazine and cyclopentanone as starting materials, catalytic optimization (e.g., substituting ZnCl₂ with alternative acids) can achieve yields >90% and purity >94%. Key parameters include reaction temperature, acid catalyst selection, and stoichiometric ratios of reagents .

Q. What safety protocols are critical when handling cyclopenta[b]indole derivatives?

Safety data sheets for related compounds emphasize consulting a physician immediately upon exposure. Personal protective equipment (PPE) is mandatory due to potential respiratory and dermal hazards. First-aid measures include moving to fresh air and providing SDS documentation to medical personnel .

Q. How are cyclopenta[b]indole derivatives characterized post-synthesis?

Standard characterization includes NMR, mass spectrometry, and chromatographic purity checks. For example, UPLC-MS with electrospray ionization (ESI) confirms molecular weights (e.g., m/z 205.8 for a fluoro-methoxy derivative), while flash chromatography (hexane/ethyl acetate) ensures purity .

Advanced Research Questions

Q. What strategies achieve stereoselective synthesis of cyclopenta[b]indole derivatives?

The Morita–Baylis–Hillman adduct approach enables high diastereoselectivity (>99:1). For instance, reacting (±)-methyl acrylate derivatives with indole in the presence of 2-iodoxybenzoic acid and trifluoromethanesulfonic acid yields stereochemically defined products. Post-reduction and hydrolysis steps refine the final structure .

Q. How do crystal structure analyses inform intermolecular interactions in cyclopenta[b]indole derivatives?

X-ray crystallography reveals hydrogen-bonding networks (e.g., C–H⋯O and N–H⋯O) and conformational flexibility. For example, 3-(3,4,5-trimethoxyphenyl)-cyclopenta[b]indole crystallizes in the P1 space group, with dihedral angles between fused rings ranging 49–82°, influencing packing and stability .

Q. What methodologies resolve yield discrepancies between Fischer indole and one-pot multicomponent syntheses?

Comparative studies show that one-pot methods (e.g., combining Fischer indolization with N-alkylation) simplify steps but may introduce by-products. Yield optimization requires balancing reagent equivalents (e.g., iodomethane for N-alkylation) and purification protocols (e.g., chromatography vs. recrystallization) .

Q. How does Nazarov cyclization impact the stereochemistry of cyclopenta[b]indole cores?

Chiral metal catalysts in Nazarov cyclization induce specific stereochemical outcomes. For example, Brønsted acid-catalyzed cyclization of enones produces cyclopentenones with defined configurations, as confirmed by X-ray refinement of hydrogen-bonded dimer formations in asymmetric units .

Q. What regioselectivity trends govern electrophilic substitution in cyclopenta[b]indole derivatives?

Substituent electronic effects dictate reactivity at C2 or C3 positions. Electron-donating groups (e.g., methoxy) enhance electrophilic attack at C3, while steric hindrance from fused cyclopentane rings may redirect reactivity. Mechanistic studies using deuterated analogs or computational modeling clarify these trends .

Data Analysis and Contradiction Resolution

Q. How can conflicting crystallographic data on cyclopenta[b]indole derivatives be reconciled?

Discrepancies in disorder modeling (e.g., disordered water molecules or carbonyl groups) require refined isotropic displacement parameters (Uiso) and occupancy factor adjustments. Tools like SHELXL or OLEX2 aid in resolving ambiguities during refinement .

Q. What analytical techniques validate synthetic pathways for novel cyclopenta[b]indole analogs?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) confirm structural integrity. For example, NOESY correlations verify stereochemistry in methyl 1-(4-chlorophenyl)-3-oxo derivatives, while HRMS validates molecular formulas (e.g., C₁₈H₁₇NO) .

Methodological Best Practices

  • Catalyst Selection : Acid catalysts (e.g., trifluoromethanesulfonic acid) outperform traditional Lewis acids in stereocontrol .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>98%) .
  • Crystallization : Slow evaporation in chloroform/methanol (10:1) at low temperatures produces diffraction-quality crystals .

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